molecular formula C9H11ClN2O2 B1396948 N-(2-amino-5-chloro-4-methoxyphenyl)acetamide CAS No. 857553-74-3

N-(2-amino-5-chloro-4-methoxyphenyl)acetamide

Cat. No.: B1396948
CAS No.: 857553-74-3
M. Wt: 214.65 g/mol
InChI Key: IGMIRDGDTCDZST-UHFFFAOYSA-N
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Description

N-(2-Amino-5-chloro-4-methoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with amino (NH₂) at position 2, chloro (Cl) at position 5, and methoxy (OCH₃) at position 3. This substitution pattern confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions. The amino group acts as an electron donor, while the chloro and methoxy groups modulate electron density and solubility. Such structural features are critical in drug design, particularly for targeting enzymes or receptors sensitive to substituent positioning .

Properties

IUPAC Name

N-(2-amino-5-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-5(13)12-8-3-6(10)9(14-2)4-7(8)11/h3-4H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMIRDGDTCDZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide typically involves the reaction of 2-amino-5-chloro-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-amino-5-chloro-4-methoxyaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits selective cytotoxicity against specific cancer types. For instance, a study conducted using the National Cancer Institute's 60-cell line screening protocol revealed that this compound showed moderate activity against leukemia and melanoma cell lines. The results indicated a low level of overall cytotoxicity, with notable sensitivity observed in leukemia lines such as K-562 and SR .

Cancer Cell Line Sensitivity
K-562Sensitive
HCT-15Slightly Sensitive
SK-MEL-5Slightly Sensitive

Synthesis Methodologies

The synthesis of this compound typically involves several chemical reactions that facilitate the formation of the desired amide structure.

Synthetic Route

A common synthetic route includes:

  • Starting Materials : Utilizing 5-amino-4-methoxyphenol as a precursor.
  • Reagents : Employing acetic anhydride or acetyl chloride for acetylation.
  • Conditions : Reactions are usually carried out under reflux conditions in organic solvents like dioxane or DMF.

The yield and purity of the synthesized compound are confirmed using techniques such as NMR and LC-MS .

Biological Evaluations

Beyond anticancer applications, this compound has been investigated for other biological activities.

Pharmacological Properties

Preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties, although further research is necessary to substantiate these claims. The mechanism of action is hypothesized to involve modulation of specific biochemical pathways related to inflammation and pain perception.

Mechanism of Action

The mechanism of action of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

Substituent positions (ortho, meta, para) and electronic nature (electron-withdrawing/-donating) significantly impact molecular properties:

  • Meta-substituted analogs: highlights that meta-substituted trichloroacetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit distinct crystal packing due to steric and electronic effects.
  • Chloro and methoxy combinations: Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide (, compound 4) share chloro and hydroxyl groups but lack the amino and methoxy substituents. The target’s methoxy group at position 4 likely increases lipophilicity, while the amino group may enhance receptor binding .
Table 1: Structural Comparison of Selected Acetamides
Compound Name Substituents Key Features
N-(2-Amino-5-chloro-4-methoxyphenyl)acetamide 2-NH₂, 5-Cl, 4-OCH₃ Electron-rich, potential H-bond donor
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH Polar, photodegradation product
N-(4-Methoxyphenyl)-... (compound 38) 4-OCH₃, quinazoline-sulfonyl Anti-cancer activity
N-(5-Amino-2-methoxyphenyl)-... 5-NH₂, 2-OCH₃, dichlorophenoxy Phenoxy side chain
Anti-Cancer Activity

Methoxyphenyl-containing acetamides (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s 4-methoxy group may similarly enhance DNA intercalation or topoisomerase inhibition, though its amino group could confer selectivity for kinase targets .

Antimicrobial and Antifungal Effects

highlights acetamides with benzo[d]thiazole-piperazine moieties (e.g., compound 47) showing gram-positive antibacterial activity. The target’s chloro group may disrupt bacterial membranes, but the absence of a thiazole ring might limit broad-spectrum efficacy .

Enzyme Inhibition

Acetamides with pyrazoloquinoxaline () or triazole-benzothiazole groups inhibit MAO-A/B or cholinesterases.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The amino and methoxy groups in the target compound likely improve aqueous solubility compared to purely chloro-substituted analogs (e.g., , compound 5: N-(2,5-dichloro-4-hydroxyphenyl)acetamide) .
  • Metabolic Stability: Photodegradation observed in ’s chloro-hydroxyphenyl acetamides suggests the target’s amino group may reduce light sensitivity, enhancing stability .

Biological Activity

N-(2-amino-5-chloro-4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound (C9H12ClN2O2) features a phenyl ring with methoxy and amino substituents, contributing to its biological activity. The presence of the acetyl group enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives tested using the DPPH radical scavenging method showed antioxidant activities greater than that of ascorbic acid, a well-known antioxidant. This suggests that the compound may effectively neutralize free radicals, potentially reducing oxidative stress in biological systems .

CompoundDPPH Scavenging Activity (IC50)Comparison to Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higherYes
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide1.35 times higherYes

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies employing the MTT assay demonstrated that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells, highlighting its selective anticancer properties .

Cell LineIC50 (µM)Activity Level
U-8712.5High
MDA-MB-23125.0Moderate

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have shown promising results against various bacterial strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The agar diffusion method revealed significant zones of inhibition, indicating potent antibacterial properties .

MicroorganismZone of Inhibition (mm)
E. coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Structure–Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure–activity relationship. The presence of electron-donating groups such as methoxy enhances its reactivity and interaction with biological targets. Additionally, modifications to the phenyl ring can lead to variations in potency and selectivity against different biological pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Anticancer Study : A study focused on a series of acetamides demonstrated that modifications to the amino group significantly influenced their cytotoxicity against cancer cell lines .
  • Antioxidant Investigation : Research on similar derivatives revealed that structural changes could enhance antioxidant capabilities, suggesting avenues for developing more potent antioxidants .
  • Antimicrobial Screening : A comprehensive antimicrobial study showed that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing N-(2-amino-5-chloro-4-methoxyphenyl)acetamide?

Methodological Answer:

  • Nucleophilic Substitution: Start with 2-amino-5-chloro-4-methoxyaniline. React with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) .
  • Condensation Reactions: Use 4-amino-5-chloro-2-methoxybenzoic acid derivatives as intermediates. Couple with acetic anhydride in refluxing ethanol to form the acetamide backbone. Purify via recrystallization (ethanol/water) .
  • Key Quality Control: Confirm product purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, Cl).

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Use 1^1H NMR (DMSO-d6) to identify aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide protons (δ 2.1 ppm). 13^{13}C NMR confirms carbonyl (δ 168–170 ppm) and quaternary carbons .
    • IR: Detect amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .
  • X-ray Crystallography: For absolute configuration, grow single crystals in methanol. Refinement using SHELX software reveals bond angles and planarity of the aromatic-acetamide system .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility: Test in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and water (<1 mg/mL). Use Hansen solubility parameters to optimize solvent systems for reactions .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic degradation (amide bond cleavage) or oxidation (methoxy group). Store under inert gas at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Methodological Answer:

  • Process Variables: Investigate temperature gradients (exothermic reactions) and mixing efficiency using Design of Experiments (DoE). For example, higher temperatures (>80°C) may degrade the amine precursor, reducing yields .
  • Byproduct Analysis: Use LC-MS to identify dimers or chlorinated side products. Adjust stoichiometry (e.g., 1.2:1 chloroacetyl chloride:amine ratio) and reaction time (4–6 hrs) to suppress side reactions .
  • Case Study: A 2025 study noted inconsistent yields (40–75%) due to trace moisture; introducing molecular sieves improved reproducibility to 85% .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Functional Group Modifications:
    • Replace the methoxy group with ethoxy or hydroxyl to assess steric/electronic effects on bioactivity.
    • Introduce electron-withdrawing groups (e.g., nitro at position 5) to evaluate resonance stabilization .
  • Biological Assays: Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization. Correlate IC50_{50} values with Hammett substituent constants (σ) for quantitative SAR .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Prioritize analogs with reduced CYP affinity to enhance half-life .
  • ADMET Prediction: Use SwissADME to calculate LogP (target ~2.5 for blood-brain barrier penetration) and topological polar surface area (<90 Ų for oral bioavailability) .

Q. What experimental approaches validate the compound’s role in heterocyclic synthesis?

Methodological Answer:

  • Cyclization Reactions: React with thiourea in acidic conditions to form thiazolidinone derivatives. Monitor ring closure via 1^1H NMR (disappearance of –NH2_2 peak at δ 5.2 ppm) .
  • Cross-Coupling: Use Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, K2_2CO3_3) to attach aryl boronic acids to the chloro-substituted ring. Confirm via HRMS (e.g., [M+H]+^+ at m/z 320.0584) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-amino-5-chloro-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-amino-5-chloro-4-methoxyphenyl)acetamide

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